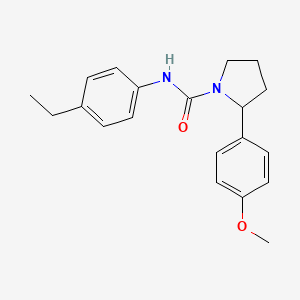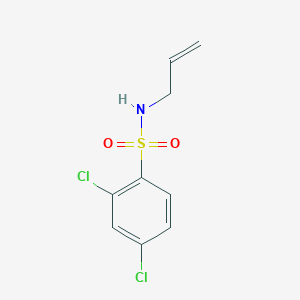
N-allyl-2,4-dichlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-2,4-dichlorobenzenesulfonamide” is a chemical compound with the molecular formula C9H9Cl2NO2S. Its average mass is 266.144 Da and its monoisotopic mass is 264.973114 Da .
Molecular Structure Analysis
The molecular structure of “N-allyl-2,4-dichlorobenzenesulfonamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectra of a similar compound, “(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide” derivatives, displayed absorption bands of NH groups in the range of 3190–3164 cm−1 .Chemical Reactions Analysis
While specific chemical reactions involving “N-allyl-2,4-dichlorobenzenesulfonamide” are not available, a related reaction involving allyl derivatives was found. The Tsuji-Trost Reaction, a palladium-catalysed allylation of nucleophiles, involves the reaction of a nitrogen, carbon, or oxygen-based nucleophiles with an allylic substrate bearing a leaving group .Scientific Research Applications
Anticancer Properties
N-allyl-2,4-dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives, which have shown notable anticancer effects on various human cancer cells . These include cervical HeLa cells, acute promyelocytic leukemia HL-60 cells, and gastric adenocarcinoma AGS cells . The activity of these compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL .
Cell Cycle Inhibition
One of the chalcone derivatives synthesized using N-allyl-2,4-dichlorobenzenesulfonamide showed a strong ability to arrest the cell cycle in the subG0 phase . This suggests potential applications in controlling the growth of cancer cells.
Induction of Mitochondrial Membrane Depolarization
The same chalcone derivative also demonstrated the ability to depolarize the mitochondrial membrane . This is a key step in the process of apoptosis, or programmed cell death, which is one of the mechanisms by which anticancer drugs work.
Activation of Caspases
The chalcone derivative was also found to activate caspase-8 and -9 . Caspases are enzymes that play essential roles in programmed cell death, including apoptosis and inflammation.
Antioxidant Properties
In addition to their anticancer effects, the chalcone derivatives synthesized using N-allyl-2,4-dichlorobenzenesulfonamide were also assessed for their antioxidant activity . They demonstrated a significant antiradical effect, particularly against DPPH and ABTS radicals .
Inhibition of Neutrophil Elastase
All the examined compounds showed dose-dependent activity against neutrophil elastase . Neutrophil elastase is an enzyme that degrades elastin, a key component of the extracellular matrix, and its inhibition can be beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Future Directions
While specific future directions for “N-allyl-2,4-dichlorobenzenesulfonamide” are not available, research on related compounds suggests potential areas of interest. For instance, the unexpected rearrangement of “N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides” in the presence of LiHMDS was discovered, which led to the production of a congested aza-quaternary carbon center . This could suggest potential future directions in the synthesis and study of similar compounds.
Mechanism of Action
Target of Action
The primary targets of N-allyl-2,4-dichlorobenzenesulfonamide are various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . These cells play a crucial role in the proliferation and progression of their respective cancers.
Mode of Action
N-allyl-2,4-dichlorobenzenesulfonamide interacts with its targets by inhibiting cell cycle progression, inducing mitochondrial membrane depolarization, and activating caspase-8 and -9 . These interactions result in the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression, mitochondrial function, and apoptosis . The downstream effects include the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Pharmacokinetics
The compound’s notable anticancer effects suggest that it has sufficient bioavailability to exert its effects on target cells .
Result of Action
The molecular and cellular effects of N-allyl-2,4-dichlorobenzenesulfonamide’s action include significant anticancer effects on various human cancer cells . The compound strongly arrests the cell cycle in the subG0 phase, depolarizes the mitochondrial membrane, and activates caspase-8 and -9 .
Action Environment
properties
IUPAC Name |
2,4-dichloro-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h2-4,6,12H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHRQRPDMDJHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B6079718.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)
![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(tetrahydro-2H-thiopyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079728.png)

![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
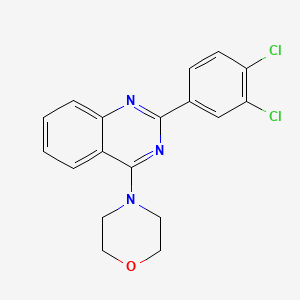
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
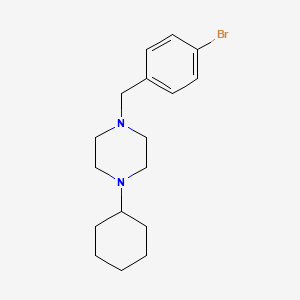
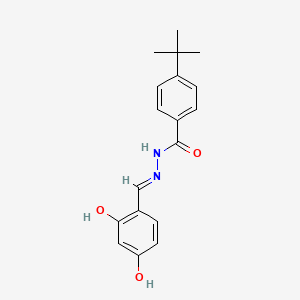
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)
